molecular formula C17H19N3O3S B5599133 N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide

N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B5599133
M. Wt: 345.4 g/mol
InChI Key: LFMNRHKNZHRNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as JP-8-039, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Scientific Research Applications

Crystal Structure Analysis

Research on derivatives of N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has explored their crystal structures. One study on a related N-(pyridin-2-ylmethyl)benzamide derivative highlighted the crystal structure, showcasing how the orientation of the pyridine ring with respect to the benzene ring varies significantly between molecules in the asymmetric unit. This structural variability plays a crucial role in understanding the compound's chemical behavior and potential applications in materials science and pharmacology (Artheswari, Maheshwaran, & Gautham, 2019).

Antimicrobial Activity

Another avenue of research has involved evaluating the antimicrobial properties of this compound derivatives. For instance, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, indicating a potential for these compounds in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Chemical Synthesis and Applications

Research also encompasses the synthesis and potential applications of these benzamide derivatives. One study detailed the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with significant antitumor activity and potential as an anticancer drug due to its selective inhibition of histone deacetylase (HDAC) (Zhou et al., 2008). Another explored the kinetics and products of photocatalytic degradation of pyridine in water, providing insights into environmental applications for degrading noxious chemicals (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Novel Synthetic Routes and Drug Discovery

Further studies have focused on novel synthetic routes and the exploration of this compound derivatives for drug discovery. For example, research on the synthesis and evaluation of benzamides as KCNQ2/Q3 potassium channel openers demonstrates the therapeutic potential of these compounds in treating epilepsy and pain (Amato et al., 2011).

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(19-13-14-5-4-8-18-12-14)15-6-3-7-16(11-15)24(22,23)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMNRHKNZHRNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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